REACTION_SMILES
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[CH2:2]([CH3:3])[NH2:4].[CH2:7]([CH2:8][c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)[N:15]1[CH:16]2[CH2:17][C:18](=[C:23]([c:24]3[cH:25][cH:26][c:27]([C:28](=[O:29])[Cl:30])[cH:31][cH:32]3)[c:33]3[cH:34][cH:35][cH:36][cH:37][cH:38]3)[CH2:19][CH:20]1[CH2:21][CH2:22]2.[Cl:39][CH2:40][Cl:41].[ClH:1].[Na+:6].[OH-:5]>>[CH2:2]([CH3:3])[NH:4][C:28]([c:27]1[cH:26][cH:25][c:24]([C:23](=[C:18]2[CH2:17][CH:16]3[N:15]([CH2:7][CH2:8][c:9]4[cH:10][cH:11][cH:12][cH:13][cH:14]4)[CH:20]([CH2:19]2)[CH2:21][CH2:22]3)[c:33]2[cH:34][cH:35][cH:36][cH:37][cH:38]2)[cH:32][cH:31]1)=[O:29]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN
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Name
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O=C(Cl)c1ccc(C(=C2CC3CCC(C2)N3CCc2ccccc2)c2ccccc2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(C(=C2CC3CCC(C2)N3CCc2ccccc2)c2ccccc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CCNC(=O)c1ccc(C(=C2CC3CCC(C2)N3CCc2ccccc2)c2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |